REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:16]([O:18][C:19]2[CH:34]=[CH:33][C:22]([C:23]([O:25]CC3C=CC=CC=3)=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:13])([CH3:12])[C:10]=2[CH:11]=1>[Pd].C(OCC)(=O)C>[CH3:1][C:2]1[C:3]([C:16]([O:18][C:19]2[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:33][CH:34]=2)=[O:17])=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:12])([CH3:13])[C:10]=2[CH:11]=1
|
Name
|
benzyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoate
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Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the residue washed with 5 ml of warm ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant residue recrystallized from a mixture of ethyl acetate and hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)OC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |